N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide is an organic compound that features a naphthamide core with a dimethylaminoethyl substituent and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common route might include:
Formation of the naphthamide core: This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.
Introduction of the dimethylaminoethyl group: This step might involve the alkylation of the amide with a dimethylaminoethyl halide.
Attachment of the thiophene ring: The final step could involve a coupling reaction to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This might include:
- Using more efficient catalysts.
- Optimizing reaction conditions to increase yield.
- Implementing purification steps to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-1-naphthamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-1-naphthamide: Lacks the dimethylamino group.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide is unique due to the presence of both the dimethylamino group and the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities or material properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)18(15-10-11-23-13-15)12-20-19(22)17-9-5-7-14-6-3-4-8-16(14)17/h3-11,13,18H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFIDXISALNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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